molecular formula C4H10FNO B15225561 2-((2-Fluoroethyl)amino)ethanol

2-((2-Fluoroethyl)amino)ethanol

Cat. No.: B15225561
M. Wt: 107.13 g/mol
InChI Key: VUESFNGNRAVVLP-UHFFFAOYSA-N
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Description

2-((2-Fluoroethyl)amino)ethanol (C₄H₁₀FNO) is a fluorinated ethanolamine derivative characterized by a hydroxyl group at the second carbon and a 2-fluoroethylamino substituent. Structurally, it combines the polar ethanolamine backbone with a fluorine atom on the ethyl side chain, enhancing its lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C4H10FNO

Molecular Weight

107.13 g/mol

IUPAC Name

2-(2-fluoroethylamino)ethanol

InChI

InChI=1S/C4H10FNO/c5-1-2-6-3-4-7/h6-7H,1-4H2

InChI Key

VUESFNGNRAVVLP-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-Fluoroethyl)amino)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with potassium carbonate in the presence of 2-bromoethanol. The reaction typically proceeds under mild conditions, and the product is isolated using a suitable solvent.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoroethyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-((2-Fluoroethyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((2-Fluoroethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2-((2-Fluoroethyl)amino)ethanol, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Comparison of this compound and Analogs

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Data Applications/Findings
This compound C₄H₁₀FNO -NHCH₂CH₂F 107.13 High lipophilicity (inferred) Potential tracer or ligand (inferred)
2-Aminoethanol (Ethanolamine) C₂H₇NO -NH₂ 61.08 LogP: -1.31; bp: 170°C Surfactant, pharmaceutical intermediate
2-(Methylamino)ethanol C₃H₉NO -NHCH₃ 75.11 IC₅₀: ~21 µM (in h4F2hc-hLAT1 assay) Intermediate in drug synthesis
2-Fluoroethylamine C₂H₆FN -NH₂ (fluoroethyl chain) 63.07 IC₅₀: >29 µM Less potent in transporter assays
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ -N(CH₃)CH₂CH₂OCH₃ 133.19 Synthetic yield: 88% Pharmaceutical intermediate (e.g., kinase inhibitors)
2-((2-Iodobenzyl)amino)ethanol C₉H₁₂INO -NHCH₂(C₆H₄I) 277.11 Crystallographically characterized Structural studies

Structural and Physicochemical Comparisons

  • Fluorine vs. However, it is less lipophilic than bulkier analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol (C₆H₁₅NO₂).
  • Impact on Bioactivity: In transporter assays (), fluorinated compounds like fluoroethyltyrosine (FET) showed lower influx rates than non-fluorinated analogs (e.g., phenylalanine). This suggests that fluorine’s electronegativity may hinder transport efficiency, though the ethanolamine backbone in this compound could counterbalance this via hydrogen bonding.

Toxicity and Metabolism

  • notes that 2-fluoroethyl esters hydrolyze to release fluoroethyl alcohol, which may contribute to toxicity. However, the ethanolamine group in this compound could alter metabolic pathways, reducing hydrolysis risks compared to ester derivatives.

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